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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylmalonamide, a key chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along
with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 2-Methylpropanediamide Molecular Formula: CaHsN202[1] Molecular Weight:
116.12 g/mol [1] CAS Registry Number: 1113-63-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. For 2-Methylmalonamide, *H NMR provides information on the chemical
environment of protons, while 13C NMR details the types of carbon atoms present.

The proton NMR spectrum of 2-Methylmalonamide is expected to show three distinct signals
corresponding to the methyl, methine, and amide protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.3 Doublet 3H -CHs
~3.2 Quartet 1H -CH-
~6.5-7.5 Broad Singlet 4H -NH:z

Note: The chemical shifts for amide protons can vary significantly depending on the solvent,
concentration, and temperature due to hydrogen bonding and exchange phenomena. They
often appear as broad signals.

The carbon NMR spectrum is anticipated to display three signals, corresponding to the methyl
carbon, the methine carbon, and the carbonyl carbons of the amide groups.[2]

Chemical Shift (8) ppm Assighment
~15-25 -CHs

~45-55 -CH-
~170-175 -C=0

Note: The two carbonyl carbons are chemically equivalent and thus expected to produce a

single resonance signal.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmalonamide in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds, CDCls, or D20). The choice of solvent is critical as it
can influence the chemical shifts, particularly of the amide protons. Add a small amount of a
reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to

0 ppm.[3]
 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).
e 'H NMR Acquisition:

o Acquire the spectrum at room temperature.
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o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Employ proton decoupling to simplify the spectrum to single lines for each carbon.

o Alarger number of scans (e.g., 128 or more) is typically required due to the low natural
abundance of the 13C isotope.[3]

o Use a wider spectral width compared to *H NMR, as carbon chemical shifts span a
broader range (0-220 ppm).[2]

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction. Integrate the
signals in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Methylmalonamide is expected to show characteristic absorption bands
for N-H, C-H, C=0, and C-N bonds.

Wavenumber (cm~?) Vibration Type Functional Group
3400 - 3100 (broad) N-H Stretch Primary Amide (-NHz2)
2980 - 2850 C-H Stretch Alkyl (-CHs, -CH)
~1680 - 1640 (strong) C=0 Stretch (Amide I) Amide (-CONHz2)
~1620 - 1580 N-H Bend (Amide II) Primary Amide (-NHz2)
~1420 - 1380 C-H Bend Alkyl (-CHs, -CH)
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Note: The carbonyl (C=0) stretch is typically a very strong and sharp absorption, making it a
key diagnostic peak.[4]

e Sample Preparation: Place a small amount of solid 2-Methylmalonamide powder directly
onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR)

accessory.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract
any atmospheric (COz, H20) or instrumental interferences.

o Apply pressure to the sample using the ATR's pressure arm to ensure good contact with

the crystal.

o Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce a final transmittance or absorbance spectrum. Label
the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable

structural clues.
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m/z (mass-to-charge) Interpretation

116 [M]*" (Molecular lon)
100 [M - NH2]*

72 [M - CONH2]*

44 [CONH:]*

Note: The molecular ion peak at m/z 116 confirms the molecular weight of 2-
Methylmalonamide.[1] The base peak (most intense peak) is likely to be m/z 44,
corresponding to the stable carbamoyl cation.

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-
MS) for volatile samples.

« lonization: In Electron lonization (El), the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
creating a positively charged radical cation known as the molecular ion (M*").[5]

e Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-
to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.

o Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic
analysis of a chemical compound like 2-Methylmalonamide.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1113639&Units=SI
https://www.mdpi.com/1420-3049/4/3/62
https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis of 2-Methylmalonamide
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Methylmalonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075449#spectroscopic-data-for-2-
methylmalonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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